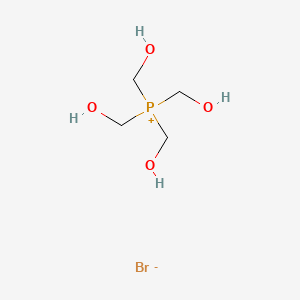
Tetrakis(hydroxymethyl)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxymethyl)phosphonium bromide is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Br. It is a white, water-soluble salt that has significant applications in various industries, including textiles, water treatment, and biocides. This compound is known for its ability to act as a flame retardant and a microbiocide, making it valuable in both industrial and environmental contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:
[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]
The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.
Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Tris(hydroxymethyl)phosphine.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys
Biology
In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.
Medicine
This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.
Industry
In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.
Mecanismo De Acción
The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but uses chloride instead of bromide.
Tris(hydroxymethyl)phosphine: A related compound with one less hydroxymethyl group.
Tetramethylphosphonium bromide: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Tetrakis(hydroxymethyl)phosphonium bromide is unique due to its high solubility in water and its ability to act as both a reducing agent and a stabilizing ligand. Its antimicrobial properties and applications in various industries make it a versatile and valuable compound.
Propiedades
Número CAS |
5940-69-2 |
|---|---|
Fórmula molecular |
C4H12BrO4P |
Peso molecular |
235.01 g/mol |
Nombre IUPAC |
tetrakis(hydroxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |
Clave InChI |
XAAGVNUUSJZVIC-UHFFFAOYSA-M |
SMILES canónico |
C(O)[P+](CO)(CO)CO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


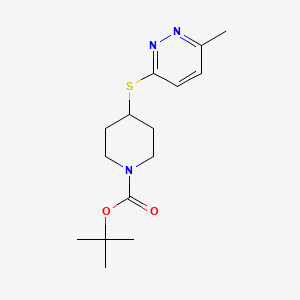
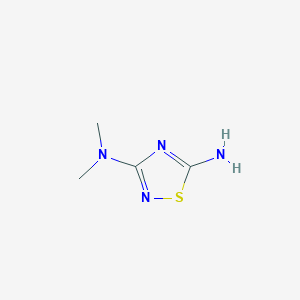
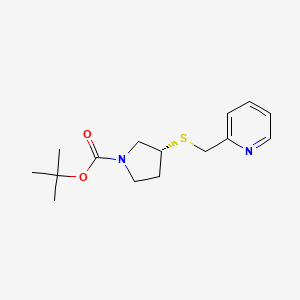
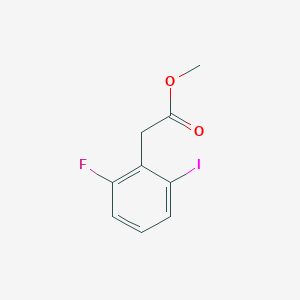
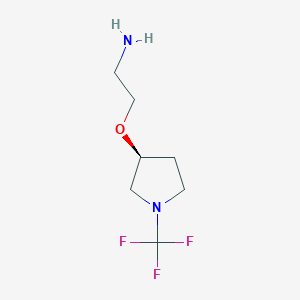
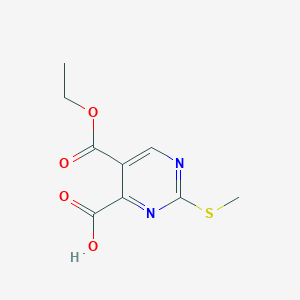


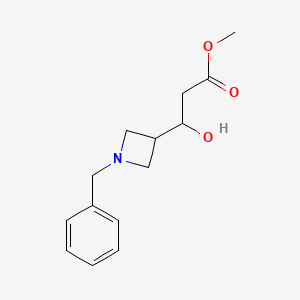
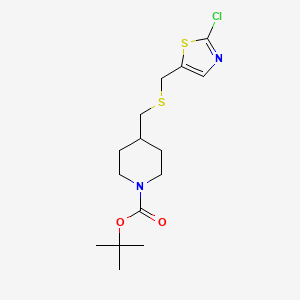
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
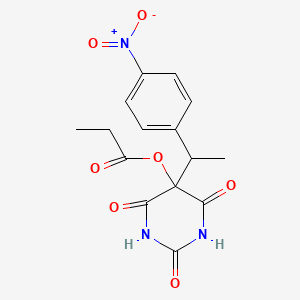
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

